molecular formula C17H24N6O3 B2752909 N-cyclohexyl-2-(8-morpholino-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide CAS No. 1251707-40-0

N-cyclohexyl-2-(8-morpholino-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide

Cat. No.: B2752909
CAS No.: 1251707-40-0
M. Wt: 360.418
InChI Key: KKAFIUSXPCRPHL-UHFFFAOYSA-N
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Description

N-cyclohexyl-2-(8-morpholino-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide is a complex organic compound notable for its unique structure, comprising a cyclohexyl group, morpholine, and a pyrazin-2(3H)-yl core

Preparation Methods

Synthetic Routes and Reaction Conditions

N-cyclohexyl-2-(8-morpholino-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide can be synthesized through multi-step organic reactions. The typical synthetic route may involve the following steps:

  • Formation of the triazolopyrazine core: : This can be achieved through the cyclization of appropriate precursors under specific conditions.

  • Attachment of the morpholine ring: : This involves nucleophilic substitution reactions.

  • Incorporation of the cyclohexyl group: : This step often requires alkylation reactions using cyclohexyl halides in the presence of strong bases.

Industrial Production Methods

Industrial production might scale up these steps, optimizing each for higher yield and purity. Factors such as reaction temperature, pressure, solvent choice, and purification methods are fine-tuned in a controlled environment to ensure the consistent quality of the final compound.

Chemical Reactions Analysis

Types of Reactions

N-cyclohexyl-2-(8-morpholino-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide can undergo various reactions including:

  • Oxidation: : This can result in the formation of different oxidized derivatives.

  • Reduction: : Useful for modifying the oxidation state of the compound.

Common Reagents and Conditions

  • Oxidizing agents: : Hydrogen peroxide, potassium permanganate.

  • Reducing agents: : Lithium aluminum hydride, sodium borohydride.

  • Substituents: : Alkyl halides for alkylation reactions.

Major Products

Depending on the type of reaction, the major products may include various oxidized, reduced, or substituted derivatives. Each product retains the core structure but with significant changes in functional groups.

Scientific Research Applications

N-cyclohexyl-2-(8-morpholino-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide has diverse applications:

  • Chemistry: : Used as a reagent for the synthesis of complex molecules.

  • Biology: : Investigated for its potential to interact with biological macromolecules.

  • Medicine: : Explored for its pharmacological properties, potentially as an anti-cancer or antimicrobial agent.

  • Industry: : May serve as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The exact mechanism by which N-cyclohexyl-2-(8-morpholino-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide exerts its effects is intricate:

  • Molecular Targets: : Likely interacts with specific proteins or enzymes, affecting their activity.

  • Pathways Involved: : May influence biochemical pathways related to cell growth, apoptosis, or metabolic processes.

Comparison with Similar Compounds

Compared to other similar compounds, N-cyclohexyl-2-(8-morpholino-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide stands out due to its unique combination of functional groups and its specific chemical and biological properties.

  • Similar Compounds: : Compounds with triazolopyrazine or morpholine moieties, but lacking the cyclohexyl group.

Properties

IUPAC Name

N-cyclohexyl-2-(8-morpholin-4-yl-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N6O3/c24-14(19-13-4-2-1-3-5-13)12-23-17(25)22-7-6-18-15(16(22)20-23)21-8-10-26-11-9-21/h6-7,13H,1-5,8-12H2,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKAFIUSXPCRPHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)CN2C(=O)N3C=CN=C(C3=N2)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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